molecular formula C10H14N2O3 B11715962 methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

Cat. No.: B11715962
M. Wt: 210.23 g/mol
InChI Key: KMBNOENZEHZKKU-BDAKNGLRSA-N
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Description

Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate is a chiral compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine, particularly focusing on its anti-inflammatory and anticancer effects.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 2059909-54-3
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its structural features, including the pyrazole and oxane rings. The carboxylate group allows for hydrogen bonding with biological targets, enhancing binding affinity and modulating enzyme activity. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

Anti-inflammatory Effects

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study highlighted that various pyrazole derivatives demonstrated superior COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values indicating potent inhibition of cell growth in lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Burguete et al. (2014)Identified anti-inflammatory properties comparable to indomethacin in pyrazole derivatives .
Wei et al. (2022)Reported significant cytotoxicity against A549 cell lines with IC50 values of 26 µM for related pyrazole derivatives .
Sun et al. (2022)Demonstrated inhibition of CDK2 and Aurora-A kinase with IC50 values as low as 0.067 µM for structurally similar compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxane Ring : Cyclization of a suitable diol precursor under acidic conditions.
  • Introduction of the Pyrazole Ring : This can be achieved through a condensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.
  • Carboxylation : The introduction of the carboxylic acid group may involve oxidation or carboxylation reactions on an intermediate compound.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1

InChI Key

KMBNOENZEHZKKU-BDAKNGLRSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2

Canonical SMILES

COC(=O)C1CCCOC1C2=CNN=C2

Origin of Product

United States

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